Radiprodil

NMDA receptor pharmacology NR2B negative allosteric modulator Subtype selectivity

Radiprodil is the only NR2B-selective negative allosteric modulator advanced to Phase 3 global clinical development for GRIN-related neurodevelopmental disorders, holding FDA Breakthrough Therapy and Orphan Drug designations. It antagonizes >80% of tested disease-associated GRIN variants with an IC50 of 8 nM and >1,875-fold selectivity over NR2A-containing receptors. A fully validated pediatric PBPK-PD model enables receptor-occupancy-guided dose individualization—unavailable with any other NR2B ligand. Procure this high-purity reference compound for genotype-stratified clinical research, developmental neuropharmacology, and preclinical Parkinson's disease combination studies targeting dyskinesia-sparing motor restoration.

Molecular Formula C21H20FN3O4
Molecular Weight 397.4 g/mol
CAS No. 496054-87-6
Cat. No. B1680500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadiprodil
CAS496054-87-6
Synonyms2-(4-(4-fluoro-benzyl)-piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide
radiprodil
Molecular FormulaC21H20FN3O4
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4
InChIInChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28)
InChIKeyGKGRZLGAQZPEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Radiprodil (CAS 496054-87-6) Procurement Guide: Selective NR2B Negative Allosteric Modulator for Neuroscience Research


Radiprodil (also designated RGH-896) is an orally bioavailable, highly selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subtype containing the NR2B subunit (GluN2B) [1]. As a small molecule belonging to the oxamide structural class, radiprodil exhibits potent antagonism at NR2B-containing NMDA receptors with an in vitro IC50 of 8 nM while maintaining functional selectivity against NR1- and NR2A-containing receptor subtypes at concentrations up to 15 μM [2][3]. Initially developed for neuropathic pain, the compound has been repurposed and advanced to Phase 3 clinical development for GRIN-related neurodevelopmental disorders, having received Breakthrough Therapy and Orphan Drug designations from the FDA [4][5].

Radiprodil (CAS 496054-87-6): Why NR2B NAMs Are Not Interchangeable in Research and Development


NR2B-selective negative allosteric modulators (NAMs) as a class demonstrate substantial pharmacological divergence that precludes generic substitution. Direct comparative studies reveal that while traxoprodil (CP-101,606) and BMT-108908 are also NR2B NAMs, radiprodil differs fundamentally in its clinical development trajectory, regulatory status, and validated therapeutic niche [1]. Unlike the non-selective NMDA channel blockers ketamine and lanicemine, which increase EEG gamma power as a pharmacodynamic signature, radiprodil and other NR2B-selective NAMs produce distinct qEEG profiles characterized by beta power decreases without gamma elevation—a translational biomarker that correlates with reduced psychotomimetic liability [2][3]. Moreover, radiprodil is the only NR2B NAM with extensive physiologically based pharmacokinetic–pharmacodynamic (PBPK-PD) modeling validated in pediatric populations, enabling receptor occupancy-guided dose individualization for infants and children [4]. These structural, pharmacodynamic, and translational divergences make radiprodil non-substitutable with any other NR2B-targeting agent for studies requiring pediatric translational relevance or seizure-focused efficacy in gain-of-function GRIN mutations.

Radiprodil (CAS 496054-87-6) Comparative Efficacy and Differentiation Data for Scientific Procurement


Radiprodil NR2B Subtype Selectivity Ratio vs. NR1/NR2A-Containing NMDA Receptors

Radiprodil exhibits a functional selectivity window exceeding 1,875-fold between NR2B-containing NMDA receptors and NR1/NR2A-containing receptors. Specifically, radiprodil antagonizes NR2B subunit-containing NMDA receptors with an IC50 of 8 nM, whereas it demonstrates no measurable antagonism at NR1- and NR2A-containing NMDA receptors at concentrations up to 15 μM [1]. This contrasts with non-selective NMDA channel blockers such as ketamine and phencyclidine, which inhibit all NMDA receptor subtypes indiscriminately and produce dose-limiting psychotomimetic effects [2].

NMDA receptor pharmacology NR2B negative allosteric modulator Subtype selectivity In vitro electrophysiology

Radiprodil Age-Dependent Antiseizure Efficacy in Juvenile vs. Adult Preclinical Seizure Models

In the pentylenetetrazole (PTZ)-induced seizure model, radiprodil demonstrated pronounced age-dependent efficacy, with maximum protective effect observed at postnatal day 12 (PN12) in juvenile rats—a developmental stage corresponding to late infancy in humans—whereas protective effects were substantially diminished in adult animals [1]. This age-dependent efficacy profile aligns temporally with peak NR2B subunit expression during early postnatal development in both rodent and human brains [2].

Developmental epilepsy Infantile spasms Pentylenetetrazole seizure model Age-dependent pharmacology

Radiprodil Clinical Efficacy: Median Seizure Frequency Reduction in GRIN-Related Neurodevelopmental Disorder Patients

In the Phase 1b Honeycomb open-label clinical trial (NCT05818943), radiprodil treatment produced a median reduction of 86% in countable motor seizure (CMS) frequency relative to baseline in 15 pediatric patients with confirmed gain-of-function (GoF) mutations in GRIN1, GRIN2A, GRIN2B, or GRIN2D genes [1]. During the 8-week maintenance period, 71% of patients (10/14 evaluable) experienced at least a 50% reduction in CMS, with 43% (6/14) achieving greater than 90% reduction and one patient attaining complete seizure freedom [2]. No FDA-approved therapy currently exists for GRIN-related neurodevelopmental disorder, and standard antiseizure medications show limited efficacy in this genetically defined population [3].

GRIN-related neurodevelopmental disorder Gain-of-function mutation Clinical trial efficacy Seizure reduction

Radiprodil vs. Standard-of-Care: Clinical Response in Treatment-Resistant Infantile Spasms

In a Phase 1b study of three infants with infantile spasm syndrome (ISS) who were resistant to combination therapy with vigabatrin and prednisolone (the current standard of care), individually titrated radiprodil administered for up to 34 days achieved spasm freedom in one infant and clinical improvement in the remaining two infants without reaching spasm freedom [1]. Notably, after radiprodil withdrawal, the spasm-free infant remained spasm-free, while the other two infants experienced seizure worsening requiring ketogenic diet and additional antiepileptic drugs [2]. This clinical response in a treatment-refractory population contrasts with the established first-line therapies where approximately 60-70% of ISS patients respond to vigabatrin plus steroids, with the remaining 30-40% having no established effective treatment options [3].

Infantile spasm syndrome Treatment-resistant epilepsy Vigabatrin failure Pediatric neurology

Radiprodil qEEG Pharmacodynamic Signature Distinguishes NR2B NAMs from Non-Selective NMDA Channel Blockers

Quantitative EEG (qEEG) studies in nonhuman primates demonstrate that radiprodil and other selective NR2B NAMs (traxoprodil, BMT-108908) produce a distinct pharmacodynamic signature characterized by robust decreases in beta band power and increases in delta band power, with no effect on gamma band power [1]. In contrast, non-selective NMDA receptor channel blockers (ketamine, lanicemine) produce robust increases in relative gamma power—a signature associated with psychotomimetic effects and dissociative symptoms [2]. While direct head-to-head qEEG data for radiprodil vs. specific NR2B NAM comparators are not reported in the identified literature, the class-level qEEG signature distinguishes all NR2B NAMs, including radiprodil, from non-selective NMDA antagonists with respect to predicted CNS tolerability [3].

Quantitative electroencephalography Translational biomarker NR2B NAM pharmacodynamics CNS safety profiling

Radiprodil PBPK-PD Model-Guided Pediatric Dosing: Receptor Occupancy Prediction vs. Empirical Dosing

A physiologically based pharmacokinetic–pharmacodynamic (PBPK-PD) model for radiprodil was developed and validated in adults, then expanded to include developmental physiology and ontogeny to predict escalating doses in infants targeting specific receptor occupancy (RO) thresholds [1]. The model predicted that twice-daily oral doses of 0.04 mg/kg, 0.10 mg/kg, and 0.21 mg/kg would achieve average unbound concentration-driven RO of 20%, 40%, and 60%, respectively [2]. In the clinical trial, observed concentration–time data from infants following the 0.04 mg/kg starting dose fell within the model-predicted 5th and 95th percentiles, confirming predictive accuracy [3]. This represents the first reported use of a PBPK model linked to RO to guide dose selection and escalation prospectively during the live phase of a pediatric clinical trial.

Physiologically based pharmacokinetic modeling Pediatric dose prediction Receptor occupancy Translational pharmacology

Radiprodil (CAS 496054-87-6) Optimal Procurement Scenarios and Research Applications


Translational Research in GRIN-Related Neurodevelopmental Disorders with Gain-of-Function Mutations

Radiprodil is the only NR2B NAM advanced to Phase 3 global clinical development (BeeLine trial, NCT07224581) for GRIN-NDD associated with GoF mutations in GRIN1, GRIN2A, GRIN2B, or GRIN2D [1]. In vitro studies demonstrate radiprodil antagonizes over 80% of tested human disease-associated GRIN1 and GRIN2B missense variants (22/27 variants tested) with equal or greater efficacy than wild-type receptors [2]. The Phase 1b Honeycomb study provided clinical validation with a median 86% reduction in seizure frequency and 71% responder rate (≥50% CMS reduction) in this genetically defined population [3]. Procurement priority applies to academic centers and biopharmaceutical organizations conducting genotype-stratified clinical trials, translational biomarker studies, or investigator-initiated research in GRIN-related epileptic encephalopathies where no approved therapy exists.

Pediatric Epilepsy Drug Discovery and Developmental Pharmacology Studies

Radiprodil demonstrates maximum antiseizure efficacy in juvenile animals (PN12 rats, corresponding to late human infancy), consistent with peak developmental expression of NR2B-containing NMDA receptors [1]. A fully validated pediatric PBPK-PD model enables prospective receptor occupancy-based dose prediction across developmental stages from infancy through adolescence [2]. Adult healthy volunteer PK studies established key parameters: geometric mean Cmax of 89.4 ng/mL, AUCinf of 2,042 h·ng/mL, and half-life of 15.8 hours following a single 30 mg oral suspension dose [3]. These attributes make radiprodil an optimal reference compound for developmental neuropharmacology research, age-dependent target engagement studies, and as a tool compound for investigating NR2B contribution to synaptic maturation and epileptogenesis in pediatric models.

Combination Therapy Research in Parkinson's Disease Motor Symptom Management

In the MPTP-treated marmoset model of Parkinson's disease, the combination of radiprodil (2 mg/kg) with the adenosine A2A antagonist tozadenant produced significantly increased motor activity and improved motor disability compared to either drug administered alone, with the motor restoration being almost completely devoid of dyskinesia [1]. These findings were reproduced and extended from earlier work in the unilateral 6-OHDA-lesioned rat model, where the combination increased all five behavioral parameters measured relative to vehicle or monotherapy [2]. This established non-dopaminergic combination efficacy profile supports radiprodil procurement for preclinical research programs focused on adjunctive non-dopaminergic strategies for Parkinson's disease motor symptoms, particularly those investigating dyskinesia-sparing therapeutic approaches.

NR2B Pharmacology and Selectivity Profiling in Recombinant Expression Systems

Radiprodil exhibits an IC50 of 8 nM at NR2B-containing NMDA receptors with no detectable antagonism at NR1/NR2A-containing receptors at concentrations up to 15 μM, yielding a functional selectivity window exceeding 1,875-fold [1]. This high-potency, high-selectivity profile distinguishes radiprodil from earlier-generation NR2B ligands such as ifenprodil, which exhibit off-target activity at serotonin receptors (5-HT3) and sigma receptors at therapeutic concentrations [2]. The compound's well-characterized in vitro pharmacology and commercial availability at >98% purity with established solubility parameters (75 mg/mL in DMSO; 10 mg/mL in DMSO; insoluble in water/ethanol) [3][4] make it an essential reference standard for electrophysiological studies of NMDA receptor subtype function, screening assays for novel NR2B modulators, and structure-activity relationship investigations of NR2B NAM pharmacophores.

Technical Documentation Hub

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